N-tert-Butyloxycarbonyl N-Methyl Nintedanib is a derivative of Nintedanib, a small molecule kinase inhibitor primarily used in the treatment of various fibrotic diseases and cancers. Nintedanib acts by inhibiting multiple receptor tyrosine kinases involved in cellular proliferation and migration, particularly in lung fibroblasts. This compound is classified as a triple angiokinase inhibitor, targeting pathways associated with idiopathic pulmonary fibrosis and non-small cell lung cancer.
N-tert-Butyloxycarbonyl N-Methyl Nintedanib is synthesized from Nintedanib through specific chemical modifications that enhance its pharmacological properties. The compound is recognized by the Chemical Abstracts Service number 1987887-91-1 and has a molecular formula of C29H29N3O5, with a molecular weight of approximately 499.558 g/mol .
This compound falls under the category of organic compounds, specifically indole derivatives, which are known for their diverse biological activities. It is classified as a pharmaceutical intermediate due to its role in drug formulation and development.
The synthesis of N-tert-Butyloxycarbonyl N-Methyl Nintedanib involves several steps, typically starting from simpler organic compounds. The process includes:
The reaction conditions often require careful control of temperature and solvent choice to maximize yield and minimize side reactions. Common solvents include dimethylformamide and ethanol, with reaction temperatures typically ranging from 60°C to 80°C over several hours .
The molecular structure of N-tert-Butyloxycarbonyl N-Methyl Nintedanib can be represented as follows:
COC(=O)c1ccc2\C(=C(\Nc3ccc(cc3)N(C)C(=O)OC(C)(C)C)/c4ccccc4)\C(=O)Nc2c1
InChI=1S/C29H29N3O5/c1-29(2,3)37-28(35)32(4)21-14-12-20(13-15-21)30-25(18-9-7-6-8-10-18)24-22-16-11-19(27(34)36-5)17-23(22)31-26(24)33/h6-17,30H,1-5H3,(H,31,33)/b25-24-[3]
.The accurate mass is noted as 499.211 g/mol, indicating its precise molecular composition .
N-tert-Butyloxycarbonyl N-Methyl Nintedanib undergoes various chemical reactions typical of amine derivatives:
The stability and reactivity of this compound are influenced by its functional groups, particularly the carbonyl and amine functionalities, which are susceptible to nucleophilic attack and electrophilic substitution respectively .
N-tert-Butyloxycarbonyl N-Methyl Nintedanib functions by competitively inhibiting receptor tyrosine kinases involved in signaling pathways that promote fibroblast proliferation and migration. These include:
Clinical studies have demonstrated that the inhibition of these pathways leads to reduced fibrosis in lung tissue and improved outcomes in patients with idiopathic pulmonary fibrosis and systemic sclerosis-associated interstitial lung disease .
N-tert-Butyloxycarbonyl N-Methyl Nintedanib is characterized by:
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity is primarily dictated by the presence of functional groups such as amines and carbonyls .
N-tert-Butyloxycarbonyl N-Methyl Nintedanib serves several important roles in scientific research:
This compound's versatility makes it a valuable asset in both academic research and pharmaceutical applications, contributing to advancements in targeted therapies for challenging medical conditions .
The synthesis of N-tert-butyloxycarbonyl (N-Boc) N-methyl nintedanib derivatives relies critically on Boc-protected intermediates to enable precise regio-selective reactions during scaffold assembly. These protection strategies prevent unwanted side reactions and direct molecular construction toward the target architecture.
The oxindole core is constructed via Knoevenagel condensation between methyl 2-oxoindoline-6-carboxylate and aromatic aldehydes (e.g., 4-methoxybenzaldehyde). Boc protection of the piperazine nitrogen precedes this step to prevent nucleophilic interference. Under acidic catalysis (e.g., acetic acid), this reaction forms the Z-configured exocyclic double bond essential for biological activity [1] [5]. Subsequent deprotection of the Boc group requires acidic conditions (trifluoroacetic acid in dichloromethane, 25–30°C), exposing the secondary amine for nucleophilic substitution [5] [10]. Key advantages include:
Table 1: Protection Group Strategies in Nintedanib Synthesis
Protecting Group | Deprotection Conditions | Yield (%) | Key Advantages |
---|---|---|---|
tert-Butyloxycarbonyl (Boc) | TFA/DCM, 25°C, 2h | 92–95 | Acid-labile; orthogonal to esters |
Acetyl | KOH/MeOH, 60°C, 5h | 85–88 | Low-cost reagents |
Benzyl | H₂/Pd-C, 50 psi, 6h | 90–93 | Hydrogenolytic cleavage |
The exposed piperazine nitrogen undergoes alkylation with N-(4-nitrophenyl)-N-methyl-2-chloroacetamide to form the critical C–N bond. This SN₂ reaction requires aprotic solvents (DMF or acetonitrile) and inorganic bases (K₂CO₃) at 60–70°C to achieve >90% conversion [4] [6]. Steric effects dominate reactivity:
Table 2: Nucleophilic Substitution Optimization Parameters
Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
Chloroacetamide | K₂CO₃ | DMF | 70 | 12 | 92 |
Bromoacetamide | Cs₂CO₃ | MeCN | 80 | 8 | 94 |
Mesylate | DIEA | Toluene | 100 | 6 | 89 |
Catalytic Nitro Reduction
The 4-nitroaniline moiety in nintedanib precursors undergoes hydrogenation using Pd/C (10 wt%) in methanol at 50 psi H₂. This step converts nitro to amino groups with 98% yield while preserving the Boc group, esters, and exocyclic alkenes [4] [5]. Kinetic studies show:
Acid-Mediated Boc Deprotection
Trifluoroacetic acid (TFA) in dichloromethane (1:3 v/v) achieves quantitative Boc removal at 25°C via a two-stage mechanism:
Solvent and Catalyst Selection
Industrial routes prioritize safety and cost:
Continuous Flow Processing
Key transformations are adapted for flow chemistry:
Impurity Control Strategies
Table 3: Scalability Metrics for Key Reactions
Reaction | Batch Scale (kg) | Yield (%) | Purity (%) | Flow Process Advantage |
---|---|---|---|---|
Knoevenagel Condensation | 50 | 88 | 98.2 | 4× throughput increase |
Catalytic Hydrogenation | 100 | 95 | 99.5 | 50% catalyst reduction |
Boc Deprotection | 200 | 97 | 99.7 | 10× solvent reduction |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3